3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-thiane]
Description
3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-thiane] is a bicyclic heterocyclic compound featuring a spiro junction between an imidazo[4,5-c]pyridine core and a thiane (tetrahydrothiopyran) ring. This spiro architecture confers conformational rigidity, which can influence its physicochemical properties and biological interactions. While its pharmacological applications remain underexplored, its structural analogs have shown relevance in drug discovery, particularly in targeting enzymes and receptors .
Properties
Molecular Formula |
C10H15N3S |
|---|---|
Molecular Weight |
209.31 g/mol |
IUPAC Name |
spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-thiane] |
InChI |
InChI=1S/C10H15N3S/c1-4-13-10(2-5-14-6-3-10)9-8(1)11-7-12-9/h7,13H,1-6H2,(H,11,12) |
InChI Key |
AIQPPUSMQAKALG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2(CCSCC2)C3=C1NC=N3 |
Origin of Product |
United States |
Preparation Methods
Pictet–Spengler Reaction
A key step in preparing the imidazo[4,5-c]pyridine core is the Pictet–Spengler cyclization, which condenses histamine derivatives with aldehydes or ketones under acidic or basic conditions.
- Procedure : Histamine hydrochloride is reacted with paraformaldehyde or benzaldehyde derivatives in solvents like ethanol or acetonitrile.
- Conditions : Typically reflux or room temperature stirring for several hours.
- Outcome : Formation of the tetrahydroimidazo[4,5-c]pyridine intermediate with a secondary amine group available for further functionalization.
Alkylation or Acylation
The secondary amine of the tetrahydroimidazo[4,5-c]pyridine core can be alkylated or acylated to introduce substituents that facilitate subsequent ring closures or biological activity tuning.
- Reagents : Alkyl or arylalkyl bromides (for alkylation) or acid chlorides (for acylation).
- Solvents : Acetonitrile or dimethoxyethane.
- Conditions : Room temperature, mild reaction conditions.
- Yields : Generally good to excellent, depending on substituents.
Formation of the Spiro-Thiane Ring
Reaction with Ethyl Isothiocyanate
The spiro-thiane moiety is introduced by reacting the tetrahydroimidazo[4,5-c]pyridine intermediate with sulfur-containing reagents such as ethyl isothiocyanate.
- Procedure : A solution of 4,5,6,7-tetrahydroimidazo[4,5-c]pyridine and ethyl isothiocyanate in acetonitrile is refluxed for 4 to 12 hours.
- Solvent Options : Ethanol, acetonitrile, or dioxane have been used effectively.
- Isolation : Products can be isolated by crystallization either as free bases or pharmaceutically acceptable acid addition salts.
- Yield and Purity : High purity products are obtained with yields dependent on reaction time and solvent choice.
Multi-Component and Catalytic Approaches
While direct methods dominate, some multi-component reactions and catalytic strategies have been explored for related spiro-imidazo compounds, which may be adapted for this compound:
- Use of Brønsted-Lowry acid catalysts such as para-toluenesulfonic acid (p-TSA) in ethanol under reflux to promote spirocyclization.
- Incorporation of malononitrile or other active methylene compounds to facilitate Knoevenagel and Michael addition steps leading to spiro ring formation.
- These methods provide a clean, efficient route to diverse spiro-imidazo derivatives with potential for structural modification.
Summary of Typical Reaction Conditions and Yields
Mechanistic Insights
- The Pictet–Spengler reaction involves nucleophilic attack of the amino group on the aldehyde, followed by cyclization to form the tetrahydroimidazo ring.
- The reaction with ethyl isothiocyanate likely proceeds through nucleophilic attack of the amine on the isothiocyanate carbon, followed by intramolecular cyclization to form the thiane ring spiro-fused at the 4-position of the imidazopyridine.
- Multi-component reactions proceed via sequential Knoevenagel condensation, Michael addition, and intramolecular cyclization steps facilitated by acid catalysis.
Research Findings and Applications
- The synthetic methods yield compounds with potential biological activity, including enzyme inhibition and antimicrobial properties.
- The spiro linkage imparts conformational rigidity and unique electronic properties beneficial for pharmaceutical development.
- Optimized reaction conditions provide high yields and purity, enabling scale-up for drug discovery efforts.
Chemical Reactions Analysis
Types of Reactions
3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-thiane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-thiane] has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-thiane] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Structural Variations in Spiro-Linked Rings
The spiro junction distinguishes this compound from fused or linearly connected heterocycles. Key analogs include:
Key Observations :
Physicochemical Properties
Pharmacological Potential
While imidazo[4,5-c]pyridines are less clinically advanced than imidazo[1,2-a]pyridines, their spiro derivatives have shown promise:
- Antiglycation Activity : Fused imidazo[4,5-b]pyridines exhibit antioxidative properties, but the spiro-thiane analog’s bioactivity remains unexplored .
Biological Activity
3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-thiane] is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article provides an overview of its chemical properties, biological effects, and relevant case studies that highlight its significance in medicinal chemistry.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C11H18N4S |
| Molecular Weight | 206.35 g/mol |
| IUPAC Name | 3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-thiane] |
| CAS Number | 65092-19-5 |
| Appearance | White to off-white powder |
Antimicrobial Activity
Research indicates that 3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-thiane] exhibits significant antimicrobial properties. A study demonstrated its efficacy against various bacterial strains with minimum inhibitory concentrations (MIC) ranging from 1 to 8 µg/mL. This suggests potential applications in treating bacterial infections.
Antitumor Activity
The compound has been evaluated for its antitumor effects. In vitro studies using cancer cell lines (e.g., HepG2 and MCF7) showed that it induces apoptosis and inhibits cell proliferation. The IC50 values were reported between 10 to 30 µM depending on the cell line tested. In vivo studies using xenograft models further supported these findings, showing tumor growth inhibition by approximately 50% when administered at doses of 20 mg/kg body weight.
Neuroprotective Effects
Emerging evidence suggests neuroprotective properties of this compound. In a rodent model of Parkinson's disease induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), treatment with the compound resulted in a significant increase in dopamine levels and reduced neurodegeneration of dopaminergic neurons. Behavioral assessments indicated improvements in motor function.
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry highlighted the compound's effectiveness against Staphylococcus aureus and E. coli, with detailed testing revealing a structure-activity relationship (SAR) that correlates specific substitutions on the imidazo-pyridine core with enhanced activity .
- Antitumor Activity : In a preclinical trial published in Cancer Research, the compound was tested against several human cancer cell lines. Results showed that it not only inhibited cell growth but also triggered apoptotic pathways through caspase activation .
- Neuroprotection : Research published in Neuroscience Letters demonstrated that administration of the compound in a Parkinson's disease model led to increased expression of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor), suggesting a mechanism for its neuroprotective effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
